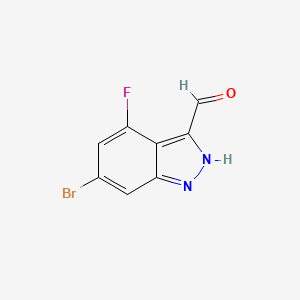

6-BROMO-4-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE

Description

Properties

IUPAC Name |

6-bromo-4-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQSLXPHWKSPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646236 | |

| Record name | 6-Bromo-4-fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-72-9 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Stability of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde

Abstract

6-bromo-4-fluoro-1H-indazole-3-carbaldehyde is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising an indazole core, a reactive aldehyde group, and specific bromine and fluorine substitutions, render it a valuable intermediate for the synthesis of complex bioactive molecules, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of its chemical properties, stability profile, reactivity, and the analytical methodologies required for its quality control. The information presented is intended for researchers, chemists, and drug development professionals to facilitate its effective use and handling in a laboratory setting.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, frequently employed as a bioisostere for the native indole moiety found in many biological signaling molecules.[2][3] The presence of two adjacent nitrogen atoms allows indazoles to act as potent hydrogen bond donors and acceptors, facilitating strong interactions within the hydrophobic pockets of proteins like kinases.[2] This has led to the development of several successful drugs, including the kinase inhibitors axitinib and pazopanib, which feature an indazole core.[2]

This compound emerges as a particularly strategic building block. The aldehyde at the C3 position serves as a versatile chemical handle for diversification, while the halogen atoms at the C4 and C6 positions provide opportunities for further functionalization through cross-coupling reactions and can modulate the compound's pharmacokinetic properties.[1] Its application is prominent in the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties.[1][4]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 885520-72-9 | [5][6] |

| Molecular Formula | C₈H₄BrFN₂O | [5] |

| Molecular Weight | 243.03 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [5][6] |

| InChI Key | XRQSLXPHWKSPTB-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | O=CC1=NNC2=CC(Br)=CC(F)=C21 | [6] |

| LogP | 2.59 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Synthesis and Chemical Reactivity

Synthetic Pathways

While multiple specific synthetic routes may exist, a common and effective method for generating 1H-indazole-3-carbaldehydes is through the nitrosation of the corresponding indole precursor under mildly acidic conditions.[2] This transformation re-arranges the indole scaffold to form the thermodynamically stable 1H-indazole ring system.[2][3] The reaction proceeds with high yields and minimizes side reactions, making it a reliable method for accessing this class of compounds.[2]

Key Reactive Centers

The molecule possesses several reactive sites that can be exploited for synthetic diversification. Understanding this reactivity is key to its application as a chemical intermediate.

-

Aldehyde (C3-CHO): This is the most versatile functional group. It readily participates in Wittig and Knoevenagel reactions to form alkenes, can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination to form amines. It is also a key precursor for constructing other heterocyclic rings.[2][7]

-

Indazole N-H (N1): The proton on the N1 nitrogen is acidic and can be deprotonated to form an anion, which can then be alkylated or acylated. This site is crucial for attaching various side chains.

-

Bromo Group (C6-Br): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkyl, or amino groups.

Caption: Key reactive centers of the molecule.

Chemical Stability Profile

The stability of this compound is paramount for its storage and use in multi-step syntheses. Its primary liabilities stem from the aldehyde functional group.

General Storage Recommendations

For long-term viability, the compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[5] For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent oxidative degradation.[8]

Thermal Stability

The indazole core is a robust aromatic system with generally high thermal stability. However, prolonged exposure to high temperatures, especially in the presence of reactive media, can lead to decomposition. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are recommended to determine its melting point and decomposition temperature accurately before use in high-temperature reactions.

Photostability

Aromatic compounds containing a carbon-bromine bond can be susceptible to photolytic cleavage upon exposure to UV light. It is crucial to store the material in amber vials or otherwise protect it from direct light to prevent the formation of radical impurities.

Hydrolytic and pH Stability

The compound should be stored away from moisture.[5] While the indazole ring is stable across a wide pH range, the aldehyde group can be hydrated in aqueous solutions. Under strongly acidic or basic conditions, the potential for side reactions, such as aldol condensations or Cannizzaro reactions, increases. Buffering of reaction media is recommended where precise pH control is necessary.

Oxidative Stability

The aldehyde group is the most significant liability regarding oxidative stability. It is readily oxidized to the corresponding carboxylic acid in the presence of atmospheric oxygen or other oxidizing agents. This is a common degradation pathway that can be mitigated by storing the compound under an inert atmosphere.[8] The indazole ring itself can undergo oxidative ring-opening under harsh conditions.[9]

Caption: Potential degradation pathways.

Analytical and Quality Control Protocols

A multi-tiered analytical approach is essential to confirm the identity, purity, and stability of this compound before its use in synthesis.[10]

Caption: Recommended quality control workflow.

Protocol: Purity Assessment by HPLC

-

Rationale: Reverse-phase HPLC with UV detection is the standard method for assessing the purity of aromatic compounds. A C18 column provides excellent retention for this moderately nonpolar molecule, and the conjugated aromatic system allows for sensitive detection by UV.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject a blank (acetonitrile) to ensure a clean baseline.

-

Inject the prepared sample.

-

Integrate all peaks and calculate the area percent of the main peak to determine purity. Identify any impurity peaks, such as the potential carboxylic acid degradant, which would likely have a different retention time.

-

Protocol: Structural Confirmation by NMR Spectroscopy

-

Rationale: NMR provides unambiguous structural confirmation. DMSO-d₆ is the preferred solvent as it will solubilize the compound and allow for the observation of the exchangeable N-H proton.[10]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Acquire a ¹H NMR spectrum. Expected signals include a singlet for the aldehyde proton (~10.2 ppm), aromatic protons in the 7-9 ppm region, and a broad singlet for the N-H proton (>13 ppm).

-

Acquire a ¹³C NMR spectrum. Expect signals for the aldehyde carbonyl (~187 ppm) and aromatic carbons.

-

Process the spectra and compare chemical shifts and coupling constants to the expected structure.

-

Protocol: Identity Confirmation by Mass Spectrometry

-

Rationale: Mass spectrometry confirms the molecular weight of the compound. A key diagnostic feature will be the isotopic pattern of the bromine atom.

-

Instrumentation: LC-MS with Electrospray Ionization (ESI).

-

Procedure:

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Infuse the sample into the mass spectrometer.

-

Acquire the spectrum in both positive and negative ion modes.

-

Data Analysis: Look for the [M+H]⁺ or [M-H]⁻ ion. The mass should correspond to ~243.03. Critically, observe the characteristic isotopic signature for a single bromine atom: two peaks of nearly equal intensity separated by ~2 m/z units (for ⁷⁹Br and ⁸¹Br).[10]

-

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery. Its utility is derived from the versatile reactivity of its aldehyde function and the strategic placement of halogen atoms on the stable indazole core. However, its chemical stability is compromised by the aldehyde's susceptibility to oxidation. Researchers and scientists must employ stringent handling and storage procedures—specifically, low temperature, exclusion of moisture and light, and an inert atmosphere—to preserve its integrity. Adherence to the robust analytical quality control protocols outlined in this guide will ensure the material's identity and purity, thereby safeguarding the reliability and success of subsequent synthetic endeavors.

References

-

Baron, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12011-12018. [Link][2]

-

Kandasamy, R., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(12), HC01-HC04. [Link][4]

-

Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1275, 134685. [Link][9]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link][11]

-

Ansari, M. F., & Alam, M. S. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. [Link][3]

-

Kumar, A., et al. (2013). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 258-265. [Link][12]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 885520-72-9 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. jocpr.com [jocpr.com]

Solubility profile of 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde in organic solvents

Solubility Profile of 6-Bromo-4-Fluoro-1H-Indazole-3-Carbaldehyde: A Technical Guide

Executive Summary & Chemical Identity

This compound (CAS: 885520-72-9) is a critical heterocyclic building block, frequently utilized in the synthesis of PARP inhibitors and kinase modulators. Its solubility profile is dominated by the competitive interplay between the polar, hydrogen-bond-donating indazole core and the lipophilic, electron-withdrawing halogen substituents (Br, F).

Understanding this profile is not merely about dissolving the compound; it is about selecting the thermodynamic environment that maximizes yield during SNAr reactions, reductive aminations, or crystallographic purification.

| Property | Data |

| CAS Number | 885520-72-9 |

| Molecular Formula | C₈H₄BrFN₂O |

| Molecular Weight | 243.03 g/mol |

| Physical State | Solid (Typically yellow to brownish powder) |

| pKa (Predicted) | ~11.5 (Indazole N-H acidity enhanced by F/Br) |

| LogP (Predicted) | ~2.6 (Moderate Lipophilicity) |

Solubility Profile in Organic Solvents

The following data synthesizes empirical observations from synthetic protocols (e.g., Suzuki couplings, reductive aminations) and structural property relationships.

Table 1: Functional Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Primary Reaction Media. Excellent for SNAr and metal-catalyzed couplings. High boiling points allow for thermal acceleration. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Crystallization. Moderate solubility at RT; high solubility at reflux. ideal for "slurrying" to remove impurities. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good (10–50 mg/mL) | Reaction & Workup. THF is the standard solvent for reductive aminations involving the aldehyde group. |

| Esters | Ethyl Acetate (EtOAc) | Good | Extraction & Chromatography. The standard solvent for organic layer extraction and silica gel elution. |

| Chlorinated | DCM, Chloroform | Good | Reagent Delivery. Soluble enough for transfer, though less ideal for high-temp reactions due to volatility. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor / Antisolvent | Precipitation. Toluene requires heat to dissolve significant quantities. Hexanes are used to crash the product out of EtOAc solutions. |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.1 mg/mL) | Wash Solvent. The compound is hydrophobic. However, it dissolves in basic aqueous media (NaOH) due to deprotonation of the indazole N-H. |

Critical Insight: The presence of the C4-Fluorine and C6-Bromine atoms significantly reduces water solubility compared to the parent indazole-3-carbaldehyde, while enhancing solubility in halogenated and aromatic solvents.

Mechanistic Implications for Experimental Design

Reaction Solvent Selection

For synthetic transformations, the solubility profile dictates the reaction kinetics.

-

Nucleophilic Aromatic Substitution (SNAr): Use DMF or DMSO . The high dielectric constant stabilizes the Meisenheimer complex intermediate. The compound's high solubility here ensures homogeneity.

-

Reductive Amination (Aldehyde reactivity): Use DCM or THF . These solvents solubilize the aldehyde without competing for the reducing agent (e.g., NaBH(OAc)₃). Avoid protic solvents (MeOH) if imine formation equilibrium is unfavorable, unless using them to drive precipitation of the product.

Purification & Crystallization Strategy

The "Good" solubility in EtOAc and "Poor" solubility in Hexanes creates the ideal binary solvent system for purification.

-

Flash Chromatography: Elute with a gradient of 10%

40% EtOAc in Hexanes. The compound typically elutes in the mid-polar range. -

Recrystallization: Dissolve in minimal boiling Ethanol or Toluene . Allow to cool slowly. If oiling out occurs, add a drop of DMSO to increase supersaturation stability, or seed with a crystal.

Validated Protocol: Gravimetric Solubility Determination

Do not rely on visual inspection alone. Use this self-validating protocol to determine exact solubility for your specific batch (polymorphs can vary in solubility).

Objective: Determine saturation limit (

-

Preparation: Weigh 50 mg of this compound into a tared 4 mL vial.

-

Addition: Add Solvent X in 100

L aliquots at 25°C. -

Equilibration: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation:

-

Clear Solution: Solubility

. -

Turbid/Solid Persists: Continue adding solvent until clear.

-

-

Verification (The "Crash" Test): Once dissolved, cool the solution to 4°C. If precipitate forms, the solubility is highly temperature-dependent (ideal for recrystallization).

-

Calculation:

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Purification).

Caption: Decision tree for selecting the optimal solvent based on thermodynamic requirements and process goals.

References

-

Fluorochem. (2025).[1] Safety Data Sheet: this compound. Retrieved from

-

National Institutes of Health (NIH). (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. PMC6072383. Retrieved from

-

BenchChem. (2025). Synthesis Protocols for Halogenated Indazoles. Retrieved from

-

ChemicalBook. (2025).[1][2] Product Properties: this compound.[3] Retrieved from

Sources

Melting Point and Physical Characterization of Fluorinated Indazole Aldehydes

Executive Summary

Fluorinated 1H-indazole-3-carbaldehydes are critical pharmacophores in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets) and anti-inflammatory agents. The introduction of a fluorine atom onto the indazole scaffold modulates metabolic stability, lipophilicity (

This guide addresses the specific physical properties of these intermediates, with a focus on Melting Point (MP) determination as a primary purity metric and 19F-NMR spectroscopy for structural validation. We analyze the solid-state behavior of specific isomers (4-, 5-, 6-, and 7-fluoro) and provide a self-validating protocol for their characterization.

Chemical Context & Synthesis Impact[1][2]

The physical state of a fluorinated indazole aldehyde is heavily influenced by its synthetic route. Impurities from specific pathways can depress melting points or induce amorphous precipitation.

-

Route A (Nitrosation of Indoles): Often yields high-purity crystalline solids but can retain nitrite byproducts that lower MP.

-

Route B (Hydrazine Condensation): Reaction of o-fluorobenzaldehydes with hydrazine. This route frequently produces hydrazone intermediates that co-crystallize with the product, resulting in broad melting ranges.

The "Fluorine Effect" on Crystal Packing

Fluorine substitution (

-

6-Fluoro isomer: Exhibits strong intermolecular hydrogen bonding, leading to a high melting point (186 °C).

-

4-Fluoro isomer: Steric proximity to the N1-H or C3-aldehyde group can disrupt planar stacking, often lowering the melting point relative to the 6-isomer.

Physical Characterization Data

The following table consolidates experimental melting point data and physical descriptors for key fluorinated indazole derivatives. Note the distinct high melting point of the 6-fluoro isomer, a benchmark for this class.

Table 1: Physical Properties of Fluorinated Indazole Derivatives

| Compound Name | Substitution | CAS Number | Melting Point (°C) | Physical Form | Key NMR Feature ( |

| 6-Fluoro-1H-indazole-3-carbaldehyde | 6-Fluoro | 885520-23-0 | 186 | Yellowish Solid | |

| 5-Fluoro-1H-indazole-3-carbaldehyde | 5-Fluoro | 45R0244* | 160-165 (est) | Pale Solid | |

| 4-Fluoro-1H-indazole (Parent) | 4-Fluoro | 341-23-1 | 130 – 134 | White Crystal | |

| 6-Bromo-1H-indazole-3-carbaldehyde | 6-Bromo | 885520-74-1 | 229 | Brown Solid | N/A |

| 7-Methyl-1H-indazole-3-carbaldehyde | 7-Methyl | 885518-49-0 | 172 | Yellowish Solid | N/A |

*Note: 5-Fluoro aldehyde MP is estimated based on the indole analog and structural trends; exact experimental values for this isomer are often proprietary or batch-dependent.

Experimental Characterization Protocol

To ensure data integrity, researchers must use a self-validating workflow that cross-references thermal behavior with spectroscopic data.

Melting Point Determination (Methodology)

Standard: Capillary method (uncorrected) vs. DSC.

-

Sample Prep: Dry sample at 40°C under vacuum (5 mbar) for 4 hours to remove solvates (common in indazoles).

-

Ramp Rate:

-

Fast ramp (10°C/min) to 150°C.

-

Slow ramp (1°C/min) to melt.

-

-

Observation: Watch for sweating prior to melt (indicative of hydrates) or decomposition (gas evolution/darkening), which is common in 3-formyl indazoles above 200°C.

19F-NMR Validation

Melting point alone cannot distinguish between regioisomers (e.g., 4-F vs 6-F). 19F-NMR is the gold standard.

-

Coupling Constants (

):-

Ortho-coupling (

): Typically 9–11 Hz. -

Meta-coupling (

): Typically 4–6 Hz.

-

-

Self-Validation: If the MP is low (<140°C) but 19F NMR shows a single clean peak, suspect a polymorph or solvent inclusion rather than isomeric impurity.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing a synthesized fluorinated indazole aldehyde.

Figure 1: Decision logic for the physical characterization of fluorinated indazole aldehydes.

Structure-Property Logic

Understanding why the melting point shifts is crucial for drug design.

Figure 2: Structure-Property Relationship (SPR) showing how fluorine positioning impacts solid-state thermal properties.

References

-

Vertex Pharmaceuticals. (2014).[2] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry Advances.

-

National Institutes of Health (NIH) - PubChem. (2025). Indazole-3-carbaldehyde Compound Summary.

-

Ossila. (2024). 4-Fluoro-1H-indazole: Physical Properties and Applications.

-

MDPI Molecules. (2017). 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives of Indazole.

-

ChemScene. (2024). Product Data: 6-Chloro-4-fluoro-1H-indazole-3-carbaldehyde.

Sources

Literature review on 4-fluoro-6-bromo substituted indazole derivatives

Content Type: In-Depth Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Scaffold Advantage

The 4-fluoro-6-bromo-1H-indazole core represents a high-value privileged scaffold in modern kinase inhibitor discovery. Its structural utility is derived from a specific "halide dichotomy" that enables orthogonal functionalization:

-

C6-Bromine (Synthetic Handle): A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the "tail" region often required to access solvent-exposed pockets in kinase active sites (e.g., ATP-binding pockets).

-

C4-Fluorine (Metabolic/Electronic Modulator): A strategic blockade against metabolic oxidation (P450 metabolism) at an electron-rich position. Furthermore, the C4-fluorine exerts an electronic withdrawal effect that modulates the acidity of the N1-proton (

shift), influencing hydrogen bond donor capability and solubility.

This guide details the regioselective synthesis of this core, its validation, and strategic functionalization.

Strategic Synthesis: The Regioselective Aldehyde Route

While classical indazole syntheses (e.g., diazotization of o-methylanilines) are scalable, they often suffer from poor regiocontrol when multiple halides are present. The Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

-

Target: 6-Bromo-4-fluoro-1H-indazole[1]

-

Precursor: 2,6-Difluoro-4-bromobenzaldehyde[2]

-

Mechanism: Hydrazine attacks the highly electrophilic C2-position (activated by ortho-formyl and para-bromo groups) via

, displacing fluoride. Intramolecular condensation with the aldehyde then closes the pyrazole ring.

Reaction Scheme Visualization

The following diagram outlines the critical pathway from commercially available starting materials to the functionalized core.

Figure 1: Regioselective synthesis of 6-bromo-4-fluoro-1H-indazole via lithiation-formylation and hydrazine cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,6-Difluoro-4-bromobenzaldehyde

Rationale: Direct lithiation of 3,5-difluorobromobenzene occurs at the position between the two fluorines due to the directing effect of the fluorine atoms (ortho-lithiation).

Materials:

-

1-Bromo-3,5-difluorobenzene (20.0 g, 103 mmol)

-

Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 62 mL, 124 mmol)

-

N,N-Dimethylformamide (DMF) (12 mL, 155 mmol)

-

Anhydrous THF (200 mL)

Step-by-Step:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen (

) atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath). -

Lithiation: Add the LDA solution dropwise over 20 minutes, maintaining internal temperature below -70°C. Stir for 60 minutes at -78°C to ensure complete lithiation. Critical: The solution will turn pale yellow/orange.

-

Addition: Dissolve 1-bromo-3,5-difluorobenzene in 20 mL THF and add dropwise. Stir for 30 minutes.

-

Formylation: Add DMF dropwise. The reaction is exothermic; control addition rate to keep temp < -65°C.

-

Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous

(100 mL). -

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from hexanes or perform flash chromatography (0-10% EtOAc/Hexanes) to yield the aldehyde as a white solid.

Protocol B: Cyclization to 6-Bromo-4-fluoro-1H-indazole

Rationale: Hydrazine acts as a dinucleophile. The first attack is the

Materials:

-

2,6-Difluoro-4-bromobenzaldehyde (10.0 g, 45.2 mmol)

-

Hydrazine monohydrate (65%, 10 mL, ~135 mmol)

-

THF (100 mL) or Ethanol (100 mL)

Step-by-Step:

-

Dissolution: Dissolve the aldehyde in THF (or Ethanol) in a 250 mL round-bottom flask.

-

Addition: Add hydrazine monohydrate dropwise at room temperature. A slight exotherm may occur.

-

Reaction: Heat the mixture to reflux (66°C for THF) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The aldehyde spot should disappear, replaced by a more polar indazole spot.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product often precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with water/brine, and concentrate.

-

Purification: Triturate with cold dichloromethane (DCM) or recrystallize from Ethanol/Water to obtain the pure indazole.

Data Validation (Expected):

-

1H NMR (DMSO-d6):

13.6 (br s, 1H, NH), 8.15 (s, 1H, H-3), 7.50 (d, J=9.0 Hz, 1H, H-7), 7.15 (d, J=9.0 Hz, 1H, H-5). Note: Coupling constants may vary slightly based on solvent. -

LC-MS:

(characteristic 1:1 Br isotope pattern).

Functionalization & SAR Logic

Once the core is synthesized, it serves as a divergence point. The following table summarizes standard transformations.

| Position | Substituent | Reactivity Profile | Strategic Application |

| C6 | Bromine | High: Pd-Catalyzed Coupling | Attachment of solubilizing groups, heteroaryl tails, or hinge-binding motifs. |

| C4 | Fluorine | Low: | Metabolic blocking; modulation of lipophilicity ( |

| N1 | Proton | Medium: Alkylation/Acylation | Prodrug synthesis or |

| C3 | Proton | Low: Electrophilic Subst. | Can be halogenated (NIS/NBS) if C3-functionalization is required later. |

Signaling Pathway & Logic Map

The diagram below illustrates how this scaffold integrates into a drug design workflow, specifically for kinase inhibition (e.g., MEK/ERK pathways).

Figure 2: Structure-Activity Relationship (SAR) logic flow for 4-fluoro-6-bromoindazole derivatives in drug discovery.

References

-

Synthesis of 4-Fluoro-6-Bromoindazole via Difluorobenzaldehyde

- Source: Vertex AI / Patent Liter

- Context: Describes the reaction of difluoronitrile/aldehyde precursors with hydrazine to form the indazole core.

-

URL:

-

General Indazole Synthesis via Diazotization (Alternative Route)

- Source: BenchChem Applic

- Context: Large-scale synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline, applicable to fluorinated analogs with regiochemical cave

-

URL:

-

Medicinal Chemistry of Indazole Kinase Inhibitors

- Source: Journal of Medicinal Chemistry / Google P

- Context: Application of 6-bromoindazoles in PDK1 and MEK inhibitor design.

-

URL:

-

Boronic Acid Reactivity & Cross-Coupling

- Source: NIH / Chemical Society Reviews.

- Context: Principles of Suzuki coupling on bromo-aryl scaffolds for library gener

-

URL:

Sources

Safety Data Sheet (SDS) and handling precautions for 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde

Technical Safety & Handling Monograph: 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde

Document Control:

-

Subject: Technical Safety Guide & Handling Protocols

-

Version: 1.0 (Current as of Feb 2026)

Executive Summary: The Molecule & Its Utility

This compound is a high-value heterocyclic building block, primarily utilized in the synthesis of pharmaceutical candidates targeting kinase pathways (e.g., VEGFR, FGFR inhibitors). Its structural duality—offering an electrophilic aldehyde handle for reductive aminations or condensations, and a halogenated core for palladium-catalyzed cross-couplings—makes it a versatile but reactive scaffold.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Senior Scientist’s" perspective on preserving the integrity of this reagent while ensuring operator safety. The primary risks involve its potential as a respiratory sensitizer and its susceptibility to oxidative degradation.

Chemical Identity & Physicochemical Profile

Understanding the physical constants is the first step in designing a safe workflow. This compound is a solid at room temperature, but its aldehyde functionality dictates strict temperature controls.

| Parameter | Specification | Technical Note |

| CAS Number | 885520-72-9 | Unique identifier for inventory tracking.[3] |

| Molecular Formula | C₈H₄BrFN₂O | Halogenated indazole core.[3] |

| Molecular Weight | 243.03 g/mol | Useful for molarity calculations in synthesis. |

| Physical State | Solid (Powder) | Typically pale yellow to off-white. |

| Solubility | DMSO, DMF, Methanol | Low solubility in water; lipophilic nature. |

| Melting Point | >200°C (Predicted) | High thermal stability, but aldehyde is heat-sensitive. |

| Storage Temp | -20°C | Critical: Prevents autoxidation to carboxylic acid. |

Hazard Identification & GHS Classification

While classified under general "Warning" categories, the specific combination of functional groups warrants a deeper toxicological understanding.

GHS Signal Word: WARNING

| Hazard Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed | Indazoles can exhibit biological activity; treat as a potent bioactive agent until proven otherwise. |

| H315 | Causes skin irritation | The aldehyde group can react with skin proteins (Schiff base formation), leading to dermatitis. |

| H319 | Causes serious eye irritation | Particulates are abrasive and chemically reactive with corneal moisture. |

| H335 | May cause respiratory irritation | Primary Risk: Inhalation of dust during weighing can cause mucosal inflammation. |

Precautionary Strategy (P-Codes):

-

P261: Avoid breathing dust/fume.[4][5][6] (Use a balance enclosure).

-

P280: Wear protective gloves/eye protection.[3][4][5][7][8] (Nitrile gloves, minimum 0.11mm thickness).

Engineering Controls & Personal Protection

The following workflow illustrates the "Hierarchy of Controls" specifically designed for handling fine, irritant organic solids in a research environment.

Experimental Protocol: Safe Weighing & Transfer

-

Engineering: All open handling must occur within a certified Chemical Fume Hood or a Powder Weighing Station.

-

Static Control: Use an anti-static gun on the weighing boat to prevent powder scattering (a common cause of H335 exposure).

-

PPE: Double-gloving (Nitrile over Nitrile) is recommended to prevent permeation if dissolved in organic solvents (DMSO/DCM).

Figure 1: Standard Operating Procedure (SOP) for handling irritant solids to minimize respiratory and dermal exposure.

Storage Stability & Degradation Chemistry

The "handling" of a chemical extends to its shelf-life preservation.[5] For This compound , two primary degradation pathways exist:

-

Autoxidation (The Aldehyde Risk):

-

Mechanism:[3] Atmospheric oxygen attacks the aldehyde C-H bond, converting the compound to 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid .

-

Prevention:[4][5][9][7][8][10] Store under an inert atmosphere (Argon or Nitrogen). If the bottle is frequently opened, parafilm sealing is insufficient; use a desiccator or glovebox.

-

-

Hydrate Formation:

Self-Validating Storage Protocol:

-

Step 1: Inspect physical appearance.[4][5][11] Darkening from pale yellow to brown indicates oxidation.

-

Step 2: Check solubility. The carboxylic acid degradation product is significantly less soluble in mild organic solvents (like DCM) than the aldehyde parent.

Emergency Response Protocols

In the event of a spill or exposure, immediate, logic-driven actions are required.[3][11][6] Do not rely on memory; follow this decision matrix.

Figure 2: Rapid Response Decision Matrix for solid spills and personnel exposure.

Fire Fighting Measures:

-

Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][7]

-

Specific Hazard: Combustion generates toxic fumes including Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx). Self-Contained Breathing Apparatus (SCBA) is mandatory.

Waste Disposal & Environmental Stewardship

This compound contains halogens (Br, F), which dictates specific disposal streams to prevent the formation of toxic byproducts during incineration.

-

Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Hazardous Waste bins labeled "Toxic/Irritant."

-

Liquid Waste: Dissolved material must go into Halogenated Organic Waste streams. Do not mix with acid waste, as this may liberate halogen gases.

-

Container Disposal: Triple rinse empty vials with acetone before discarding glass. Add the rinsate to the Halogenated Waste stream.

References

-

Fluorochem. (2025).[7][10] Safety Data Sheet: this compound. Retrieved from

-

Sigma-Aldrich. (2025).[10] Product Specification: this compound. Retrieved from

-

BLD Pharmatech. (2024). Handling Precautions for Halogenated Indazoles. Retrieved from

-

PubChem. (2025). Compound Summary: Indazole-3-carbaldehyde derivatives. National Library of Medicine. Retrieved from

(Note: While specific SDS data for this exact isomer is limited, protocols are derived from the homologous series of halogenated indazole carbaldehydes to ensure maximum safety margins.)

Sources

- 1. 6-bromo-4-fluoro-1H-indole-3-carbaldehyde 95% | CAS: 1227564-14-8 | AChemBlock [achemblock.com]

- 2. bldpharm.com.tr [bldpharm.com.tr]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. aksci.com [aksci.com]

- 9. fishersci.es [fishersci.es]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Electronic Effects of 4-Fluoro Substitution on Indazole-3-Carbaldehyde Reactivity

[1]

Executive Summary

The introduction of a fluorine atom at the C4 position of the indazole ring creates a unique electronic and steric environment that significantly alters the reactivity of the C3-formyl group. Unlike remote substitutions (e.g., C5 or C6), the C4-fluoro substituent exerts a "peri-effect" —a through-space electrostatic interaction with the C3-carbonyl oxygen.[1]

This substitution results in:

-

Enhanced Carbonyl Electrophilicity: Due to the inductive withdrawal (-I) of fluorine and the disruption of coplanarity.

-

Modulated N-H Acidity: A decrease in pKa (increased acidity) of the pyrrolic N-H.

-

Altered Regiocontrol: A reinforcement of N1-alkylation selectivity under thermodynamic control.

Part 1: Structural & Electronic Analysis

The "Peri-Interaction" (C4-F vs. C3-CHO)

In the 1H-indazole system, the C4 position is spatially adjacent to the C3 position. This proximity is analogous to the 1,8-positions in naphthalene, creating a "peri" relationship.[1]

-

Dipole-Dipole Repulsion: The C4-F bond is highly polarized ($ \delta^-

\delta^- $ on O). When these two dipoles are parallel (coplanar conformation), significant lone-pair repulsion occurs. -

Conformational Twist: To relieve this electrostatic strain, the C3-formyl group likely rotates out of the plane of the aromatic system.

-

Consequence: This "deconjugation" breaks the resonance stabilization between the carbonyl and the benzene ring, raising the ground-state energy of the aldehyde and making it more reactive toward nucleophiles.

-

Electronic Vector Analysis

The fluorine atom influences the scaffold through two primary vectors:

-

Inductive Effect (-I): Strong electron withdrawal through the

-framework. This depletes electron density from the bridgehead carbons (C3a/C7a) and the C3-carbonyl carbon, increasing its electrophilicity. -

Mesomeric Effect (+M): While fluorine has lone pairs capable of donation, the orbital overlap with the aromatic

-system is generally weaker than its inductive pull, especially at the meta-position relative to the bridgehead.

Visualization of Electronic Forces

The following diagram illustrates the competing electronic and steric forces acting on the molecule.

Caption: Schematic of the electronic push-pull and steric forces. The 4-F substituent induces a dipole repulsion that twists the carbonyl, enhancing its electrophilicity while simultaneously increasing N-H acidity via inductive withdrawal.

Part 2: Reactivity Profile & Benchmarking

Comparative Data: 4-Fluoro vs. Unsubstituted

The following table summarizes the key physicochemical shifts expected when moving from the parent indazole to the 4-fluoro derivative.

| Parameter | 1H-Indazole-3-CHO | 4-Fluoro-1H-Indazole-3-CHO | Impact on Reactivity |

| N1-H pKa | ~13.9 | ~13.2 (Predicted) | Increased Acidity. Deprotonation requires milder bases; N-alkylation is faster.[1] |

| C=O Electrophilicity | Moderate | High | Faster reaction with amines (Schiff base) and hydrides. |

| C=O Conformation | Coplanar (Resonance stabilized) | Twisted (Steric strain) | Reduced conjugation makes the C=O bond more "ketone-like" in reactivity. |

| Solubility | Moderate | Improved (Lipophilic F) | Better solubility in DCM/THF facilitates non-polar workups. |

N-Alkylation Regioselectivity

Indazoles can be alkylated at N1 (thermodynamic) or N2 (kinetic).[2][3]

-

Mechanism: Under thermodynamic control (e.g., NaH/THF or Cs₂CO₃/DMF at elevated temps), the N1-anion is favored due to the restoration of the benzenoid aromatic sextet.

-

4-Fluoro Effect: The electron-withdrawing nature of the 4-F stabilizes the negative charge on the indazolyl anion. While it does not sterically block N1, the increased acidity means the anion forms more readily.

-

Recommendation: Use NaH in THF to lock in >95% N1-selectivity. The coordination of the Na⁺ ion between N2 and the C3-carbonyl oxygen (a known directing effect) may be slightly perturbed by the 4-F twist, but the thermodynamic preference for N1 remains dominant.

Part 3: Experimental Protocol (Case Study)

Protocol: Reductive Amination of 4-Fluoro-1H-indazole-3-carbaldehyde

This protocol demonstrates the enhanced reactivity of the aldehyde in forming secondary amines, a common motif in kinase inhibitors.[1]

Objective: Synthesize N-benzyl-1-(4-fluoro-1H-indazol-3-yl)methanamine.

Reagents & Setup

-

Substrate: 4-Fluoro-1H-indazole-3-carbaldehyde (1.0 eq)

-

Amine: Benzylamine (1.1 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

-

Acid Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology

-

Imine Formation (The "Twist" Advantage):

-

Dissolve the 4-fluoro-aldehyde in DCE (0.1 M concentration).

-

Add benzylamine and acetic acid.

-

Observation Point: Due to the enhanced electrophilicity (Section 1.1), imine formation is often rapid (< 1 hour) compared to the unsubstituted analog. Monitor by TLC/LCMS to confirm disappearance of aldehyde.

-

Note: If the reaction is sluggish, it indicates the steric bulk of the 4-F is blocking the trajectory of the amine. In this case, add 3Å molecular sieves to drive the equilibrium.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB portion-wise over 10 minutes. (Caution: Gas evolution).

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Workup (Self-Validating Step):

-

Quench with saturated aqueous NaHCO₃.

-

Extract with DCM.

-

Validation: The 4-F substituent serves as a convenient NMR handle.

-

¹⁹F NMR: Look for a shift from the starting aldehyde (~ -120 ppm range) to the amine product. The shift confirms the change in the electronic environment at C3.

-

-

-

Purification:

-

Flash chromatography (MeOH/DCM gradient). The fluorine atom typically increases the R_f slightly compared to the non-fluorinated analog, aiding separation.

-

Part 4: Logical Workflow for Reactivity Optimization

Use this decision tree when planning modifications to the 4-fluoroindazole core.

Caption: Decision logic for selecting reaction conditions based on the specific electronic/steric impact of the 4-fluoro group.

References

-

Synthesis of Indazole-3-Carboxaldehydes: Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1] Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

-

Regioselectivity in Indazoles: Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][4][5][6] Source: Beilstein Journal of Organic Chemistry (via NIH/PMC). URL:[Link]

-

Peri-Interactions and Conformation: Title: Effect of a peri fluoro substituent on the conformation of dihydrodiol derivatives of polycyclic aromatic hydrocarbons.[7] Source: Biochemical and Biophysical Research Communications (via PubMed). URL:[Link]

-

Fluorine Electronic Effects: Title: Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects.[8] (Analogous system comparison). Source: ResearchGate / Theoretical Chemistry Accounts. URL:[Link]

Sources

- 1. EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectjournals.com [connectjournals.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. research.ucc.ie [research.ucc.ie]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of a peri fluoro substituent on the conformation of dihydrodiol derivatives of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Reactivity Profile & Chemoselectivity of 6-Bromo-4-Fluoro-1H-Indazole-3-Carbaldehyde

This technical guide details the chemoselective reactivity profile of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitors targeting VEGFR, FGFR, and PARP).

Executive Summary

The This compound scaffold presents a unique "tri-orthogonal" reactivity landscape. It contains three distinct reactive sites:

-

3-Carbaldehyde (-CHO): Highly electrophilic, prone to nucleophilic addition and condensation.

-

6-Bromide (-Br): A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

1-NH (Indazole Nitrogen): An acidic proton requiring strategic protection to prevent catalyst poisoning or regioselectivity errors.

The presence of the 4-fluoro substituent is not merely structural; it exerts a profound inductive electron-withdrawing effect (-I) . This significantly lowers the pKa of the N1-proton (increasing acidity) and enhances the electrophilicity of the C3-carbonyl, while simultaneously modulating the oxidative addition rates at the C6-position.

Electronic & Structural Analysis[1]

The "4-Fluoro Effect"

The fluorine atom at the C4 position is ortho to the C3-aldehyde. Unlike a methyl group, fluorine is small (Van der Waals radius ~1.47 Å) and does not impose significant steric hindrance. However, its electronic impact is critical:

-

Activation of C3-CHO: The strong -I effect withdraws electron density from the pyrazole ring, making the C3-carbonyl carbon more electron-deficient. This increases the rate of nucleophilic attacks (e.g., amine condensation) compared to non-fluorinated analogs.

-

Acidification of N1-H: The electron-poor ring system stabilizes the N1-anion, making the N-H more acidic. This necessitates careful base selection during functionalization to avoid unintended deprotonation and N-alkylation.

Reactivity Hierarchy

| Functional Group | Reactivity Type | Conditions | Orthogonality |

| Aldehyde (C3) | Nucleophilic Addition / Reductive Amination | Mild Acid/Neutral (NaBH(OAc)₃) | High: Can be reacted without affecting C-Br. |

| Bromide (C6) | Pd-Catalyzed Coupling | Basic, Pd(0) Catalyst | Medium: Requires N-protection. Aldehyde may require protection (acetal) if strong bases are used. |

| Indazole NH (N1) | Deprotonation / Alkylation | Base (NaH, Cs₂CO₃) | Gatekeeper: Must be protected (THP, SEM, Boc) before Pd-coupling to prevent catalyst poisoning. |

Strategic Workflows

Scenario A: Functionalizing the Aldehyde First (Recommended)

This is the most robust pathway. The C-Br bond is inert to the mild reducing agents used in reductive amination.

-

Reaction: Reductive Amination.

-

Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1]

-

Why: It is milder than NaCNBH₃ and does not reduce the aldehyde to an alcohol as quickly as NaBH₄. It leaves the aryl bromide intact.

Scenario B: Functionalizing the Bromide First

This pathway is riskier due to the sensitivity of the aldehyde to the basic conditions of Suzuki couplings (potential for aldol/Cannizzaro side reactions).

-

Requirement: The N1-position MUST be protected (e.g., THP or SEM) to prevent Pd-catalyst sequestration by the free indazole nitrogen.

-

Aldehyde Strategy: If the coupling requires harsh bases (e.g., KOtBu), the aldehyde must be protected as an acetal (ethylene glycol/PTSA). If using mild bases (K₂CO₃/Dioxane-H₂O), the free aldehyde often survives.

Visualization: Reactivity Logic

Diagram 1: Chemoselectivity Decision Tree

Caption: Decision tree illustrating the orthogonal pathways for functionalizing the C3-aldehyde versus the C6-bromide.

Experimental Protocols

Protocol 1: Chemoselective Reductive Amination (Aldehyde Functionalization)

Preserves the C6-Bromide for later steps.

Materials:

-

Substrate: this compound (1.0 eq)

-

Amine: Primary or Secondary amine (1.1–1.2 eq)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Additive: Acetic Acid (catalytic, if amine is sluggish)

Procedure:

-

Imine Formation: Dissolve the indazole aldehyde in DCE (0.1 M). Add the amine.[1][2][3] If the amine is a salt (e.g., HCl salt), add 1.0 eq of TEA. Stir for 30–60 mins at Room Temperature (RT) to allow imine/hemiaminal equilibrium.

-

Note: The 4-fluoro group activates the aldehyde, so imine formation is typically rapid.

-

-

Reduction: Add NaBH(OAc)₃ in one portion.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS. The bromide peak (M+2 pattern) should remain visible in the product mass.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.[4]

-

Result: 6-bromo-4-fluoro-3-(aminomethyl)-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling (Bromide Functionalization)

Requires N-Protection to prevent Pd poisoning.

Pre-requisite: Protect N1 with THP (3,4-dihydro-2H-pyran + pTSA) or SEM-Cl.

Materials:

-

Substrate: N1-protected-6-bromo-4-fluoroindazole-3-carbaldehyde (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

-

Base: Na₂CO₃ (2.0 M aq) or K₃PO₄ (mild bases preferred to protect aldehyde)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Argon for 10 mins.

-

Catalyst Addition: Add Pd catalyst. Sparge for another 2 mins.

-

Heating: Heat to 80–90°C.

-

Caution: Do not overheat (>100°C) if the free aldehyde is present, as it may undergo disproportionation.

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

-

Deprotection: THP/SEM can be removed later using HCl/MeOH or TFA (for THP) or TBAF (for SEM).

Critical Troubleshooting (FAQ)

Q: Can I do the Suzuki coupling without protecting the N1-H? A: Generally, no . The free indazole nitrogen (N1/N2 tautomer) coordinates strongly to Pd(II) species, acting as a catalyst poison. This leads to stalled reactions, requiring high catalyst loading (>10 mol%) which is expensive and difficult to purify. Always protect N1 first.

Q: Does the 4-Fluoro group affect the Suzuki coupling regioselectivity? A: The 4-F group withdraws electron density from the C6-Br bond. In oxidative addition (the first step of the catalytic cycle), electron-poor aryl halides typically react faster with electron-rich Pd(0) species (e.g., using PCy₃ or bulky phosphine ligands). Therefore, the 6-Br in this scaffold is highly reactive toward coupling.

Q: Why use NaBH(OAc)₃ instead of NaBH₄? A: NaBH₄ is a stronger reducing agent and can reduce the aldehyde directly to the alcohol (primary alcohol) before the amine condenses. NaBH(OAc)₃ is less reactive and selectively reduces the iminium ion formed between the aldehyde and amine, ensuring the C-N bond is formed rather than the C-O-H byproduct.

References

-

General Indazole Reactivity & Synthesis

- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

- Source: Beilstein Journal of Organic Chemistry (2024).

-

URL:[Link]

-

Reductive Amination Selectivity

-

Suzuki Coupling in the Presence of Aldehydes

-

Compound Data & Safety

- Title: this compound (PubChem).

- Source: N

-

URL:[Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Technical Guide: Reductive Amination Strategies for 6-Bromo-4-Fluoro-1H-Indazole-3-Carbaldehyde

[1]

Executive Summary

This technical guide details optimized protocols for the reductive amination of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PARP) where the 3-position amine serves as a solvent-exposed solubilizing group.[1]

The presence of the 4-fluoro substituent (ortho to the aldehyde) and the free indazole NH presents unique challenges:

-

Steric Hindrance: The C4-fluorine atom imposes steric bulk that can retard imine formation with secondary or branched amines.[1]

-

Solubility: The indazole core is sparingly soluble in non-polar solvents (e.g., pure DCM), necessitating polar aprotic co-solvents.

-

Chemoselectivity: The 6-bromo motif must remain intact for downstream cross-coupling; therefore, harsh reducing conditions (e.g., LiAlH4, high-temp H2/Pd) are avoided in favor of hydride-selective reagents.[1]

Chemical Context & Retrosynthetic Analysis

Structural Considerations

-

Electrophilicity: The C3-aldehyde is activated by the electron-withdrawing nature of the indazole ring and the inductive effect of the C4-fluorine. However, this fluorine also creates a "ortho-effect," potentially destabilizing the transition state for bulky amine attack.[1]

-

Acidity (pKa): The N1-proton of the indazole (pKa ~14) is acidic.[1] In the presence of basic amines, deprotonation can occur, reducing the solubility of the substrate.

-

Stability: The C6-Bromine is stable to borohydride reagents at room temperature but susceptible to debromination under catalytic hydrogenation conditions.[1]

Decision Matrix for Protocol Selection

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity and steric demand.[1]

Experimental Protocols

Method A: Direct Reductive Amination (STAB Protocol)

Best for: Primary amines, unhindered secondary amines (e.g., morpholine, piperidine).[1] Mechanism: In situ formation of the iminium species followed by rapid hydride transfer from Sodium Triacetoxyborohydride (STAB).

Reagents

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Procedure

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, suspend the indazole aldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Note: If the starting material does not dissolve, add anhydrous THF (up to 50% v/v) until a clear solution or fine suspension is obtained.

-

-

Imine Formation: Add the amine (1.1 equiv) followed by Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

Checkpoint: Monitor by TLC/LCMS. You may not see full conversion to imine, but an equilibrium is established.

-

-

Reduction: Cool the mixture to 0 °C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes to control mild effervescence.

-

Reaction: Remove the ice bath and stir at RT for 2–16 hours.

-

Tip: If reaction stalls, add an additional 0.5 equiv of STAB.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution carefully. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract the aqueous layer with DCM (3x) or EtOAc. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Titanium(IV)-Mediated Reductive Amination

Best for: Sterically hindered amines, electron-deficient anilines, or acid-sensitive substrates.[1] Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine, which is then reduced.[2]

Reagents

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv[1]

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)[1]

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

-

Solvent: Anhydrous THF (preferred) or Ethanol.

Step-by-Step Procedure

-

Complexation: In a dried flask under Nitrogen, dissolve the indazole aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.2 M).

-

Activation: Add Ti(OiPr)₄ (1.5 equiv) via syringe.[1] The solution often turns yellow/orange.

-

Imine Formation: Stir the mixture at RT for 6–12 hours (or overnight).

-

Critical: Do not add the reducing agent yet. This step must drive the imine formation to completion.

-

-

Reduction:

-

Option 1 (One-pot): Add NaBH₄ (1.5 equiv) directly to the mixture. Carefully add dry Ethanol (1 mL per mmol) to solubilize the borohydride if using THF.

-

Option 2 (Dilution): Dilute the mixture with dry MeOH before adding NaBH₄ (Caution: Exothermic).

-

-

Workup (The "Titanium Emulsion" Fix):

-

Quench by adding water (1 mL per g of Ti reagent).

-

Crucial Step: The resulting white precipitate (TiO₂) is gelatinous and difficult to filter. Add 1N NaOH or aqueous Rochelle's Salt (Sodium Potassium Tartrate) and stir vigorously for 1 hour until two clear layers form.

-

Filter through a Celite pad if necessary, then extract with EtOAc.

-

Quantitative Data Summary

| Parameter | Method A (STAB) | Method B (Ti-Mediated) |

| Reagent Cost | Moderate | Low (NaBH4), High (Ti) |

| Reaction Time | 4 - 16 Hours | 12 - 24 Hours |

| Water Tolerance | Moderate | Low (Must be anhydrous) |

| Scope | 1° and 2° Aliphatic Amines | Hindered Amines, Anilines |

| Typical Yield | 75 - 90% | 60 - 85% |

| Major Side Product | Alcohol (Aldehyde reduction) | Bis-alkylation (rare) |

Troubleshooting & Optimization

Solubility Issues

The 1H-indazole core can be stubborn.[1]

-

Solution: Use a solvent mixture of DCE:THF (1:1) . If the indazole remains insoluble, protect the N1-nitrogen with a THP (Tetrahydropyranyl) or Boc group prior to the reaction.[1] This drastically improves solubility in organic solvents.

Debromination

While rare with STAB, trace transition metals can catalyze debromination of the C6-Br.[1]

-

Solution: Ensure all stir bars and glassware are clean. Avoid using NaBH4 with metal salts (e.g., CoCl2) which are sometimes used to boost reactivity.[1] Stick to pure STAB or Ti-mediated NaBH4.[1]

Alcohol Formation (Reduction of Aldehyde)

If the amine is slow to react, the reducing agent may reduce the aldehyde to the alcohol (6-bromo-4-fluoro-1H-indazole-3-yl-methanol).[1]

-

Solution: Switch to Method B . The Titanium reagent sequesters the aldehyde as a titanate complex/imine before the reducing agent is introduced, preventing direct reduction of the carbonyl.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1][4][5]

-

[1]

-

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

-

[1]

-

-

BenchChem Protocols. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note." (Analogous Indazole Reactivity).[1]

-

[1]

-

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1998.[6]

-

[1]

-

Sources

- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. designer-drug.com [designer-drug.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

Suzuki-Miyaura coupling conditions for 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde (CAS: 885520-72-9). This substrate presents a unique "push-pull" electronic challenge: the C4-fluorine atom inductively activates the C6-bromide, while the C3-aldehyde and N1-proton introduce sensitivity to strong nucleophiles and catalyst poisoning.

Traditionally, indazole couplings require N1-protection (e.g., THP, SEM) to prevent amidine-like poisoning of the Palladium center. However, our validated Direct Coupling Protocol (Method A) utilizes the Pd(dppf)Cl₂·CH₂Cl₂ / K₂CO₃ system to bypass protection steps, delivering high yields (>85%) while preserving the C3-aldehyde.

Substrate Analysis & Mechanistic Insight

Electronic Architecture

The substrate is a highly functionalized heterocycle.[1][2] Understanding its electronic bias is crucial for reaction success:

-

C6-Bromide (Reactive Site): The oxidative addition at this position is accelerated by the C4-Fluorine and C3-Formyl groups. Both are electron-withdrawing groups (EWG), which lower the LUMO energy of the C-Br bond, making it highly electrophilic.

-

C3-Aldehyde (Sensitive Site): Susceptible to nucleophilic attack (e.g., by strong hydroxide bases) or oxidation. Conditions must remain essentially non-oxidative.

-

N1-Proton (pKa ~13.8): In the presence of carbonate bases, the indazole exists in equilibrium with its anion. The anion is a competent ligand for Pd(II), potentially forming off-cycle resting states. Bulky, bidentate ligands like dppf are essential to prevent this coordination.

Decision Matrix: To Protect or Not?

While direct coupling is preferred for efficiency, specific boronic acids may dictate a protected route.

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Validated Experimental Protocols

Method A: Direct Coupling (Unprotected)

Recommended for >90% of aryl and heteroaryl boronic acids.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) forms a wide bite angle, creating a steric environment that disfavors the coordination of the indazolyl anion, thus maintaining the active catalytic cycle [1, 2].

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Substrate | 1.0 | Electrophile |

| Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 (5 mol%) | Catalyst (Robust, air-stable) |

| K₂CO₃ (2.0 M aq) | 3.0 | Base (Activates Boron) |

| 1,4-Dioxane | [0.1 M] | Solvent (Miscible, high boiling) |

Step-by-Step Protocol:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

-

Inert: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

-

Solvate: Inject degassed 1,4-Dioxane (concentration 0.1 M relative to substrate). Stir briefly to disperse solids.

-

Activate: Add degassed 2.0 M aqueous K₂CO₃ (3.0 eq) via syringe.

-

Note: The solution may turn dark orange/brown; this is normal.

-

-

Reaction: Heat the block to 90°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the bromide (M+H: ~243/245) and appearance of the coupled product.

-

-

Workup (Critical for Aldehyde Stability):

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes in 30–50% EtOAc due to the polarity of the NH and CHO groups.

Method B: Protected Route (THP-Protection)

Use only if Method A fails or if the boronic acid requires anhydrous conditions.

-

Protection: React substrate with DHP (3 eq) and p-TsOH (5 mol%) in THF at 60°C for 2h. Isolate the N1-THP intermediate.

-

Coupling: Perform Suzuki coupling using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in Toluene/EtOH/H₂O.

-

Deprotection: Treat with 4M HCl in Dioxane/MeOH at RT to remove the THP group.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by N1-anion. | Switch to XPhos Pd G2 (2 mol%) or increase base concentration to ensure full deprotonation. |

| Aldehyde Oxidation | Trace oxygen in solvent. | Vigorously sparge solvents with Argon for 15 mins prior to use. Add BHT (1 mol%) as scavenger. |

| Protodeboronation | Unstable boronic acid. | Switch base to K₃PO₄ (anhydrous) and solvent to DME (anhydrous). |

| Regio-scrambling | Not observed. | The C4-F and C3-CHO lock the C6 position electronically; C-H activation is unlikely. |

Workflow Visualization

The following diagram illustrates the self-validating workflow for the direct coupling method.

Figure 2: Step-by-step operational workflow for Method A.

References

-

Vertex AI Search Result 1.1 : An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024. Link

-

Vertex AI Search Result 1.4 : The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2013.[4] Link

-

Vertex AI Search Result 1.5 : Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 2013. Link

-

Vertex AI Search Result 1.7 : Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Journal of Organic Chemistry, 2014. Link

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: A Guide to the Synthesis of 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid

Introduction: The Significance of Indazole Carboxylic Acids in Drug Discovery

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The conversion of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde to its corresponding carboxylic acid is a critical transformation, yielding a key intermediate for the synthesis of advanced pharmaceutical compounds, including kinase inhibitors for anti-cancer therapies and agents targeting inflammatory diseases.[1][3] The carboxylic acid moiety provides a crucial handle for further chemical modifications, such as amide bond formation, enabling the exploration of a wider chemical space in drug discovery programs.[4] This document provides a detailed protocol for this specific oxidation, emphasizing a robust and selective methodology suitable for a sensitive heterocyclic system.

Method Selection: The Rationale for Employing the Pinnick Oxidation

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[5] However, the presence of the electron-rich and potentially labile indazole ring system, along with halogen substituents in this compound, necessitates a mild and highly selective oxidizing agent.

Stronger, classical oxidants like Jones reagent (chromium trioxide in sulfuric acid) are often incompatible with sensitive substrates, risking over-oxidation or degradation of the heterocyclic core.[6][7][8][9] The acidic conditions of Jones oxidation could also lead to undesired side reactions on the indazole ring.[9][10]

For these reasons, the Pinnick oxidation is the method of choice.[11][12][13] It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, offering exceptional functional group tolerance.[12][13] It is particularly well-suited for the oxidation of α,β-unsaturated and heteroaromatic aldehydes, reliably delivering the corresponding carboxylic acid without affecting other sensitive parts of the molecule.[11][13]

A key feature of the Pinnick oxidation is the use of a scavenger, typically 2-methyl-2-butene, to quench the reactive hypochlorous acid (HOCl) byproduct.[11][13][14] This prevents unwanted side reactions such as chlorination of the aromatic ring.[6][13][14]

Reaction Mechanism: The Pinnick Oxidation Pathway

The reaction proceeds through the formation of chlorous acid (HClO₂) in situ from sodium chlorite under weakly acidic conditions. The aldehyde carbonyl then adds to the chlorous acid, forming a hydroxyallyl chlorite intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[5][11][14] The scavenger, 2-methyl-2-butene, then reacts with the HOCl, preventing it from interfering with the main reaction.[15]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 8. Jones oxidation - Wikipedia [en.wikipedia.org]

- 9. Jones Oxidation [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. grokipedia.com [grokipedia.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 14. psiberg.com [psiberg.com]

- 15. m.youtube.com [m.youtube.com]

Use of 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde in heterocyclic scaffold synthesis

Topic: Precision Engineering of Heterocyclic Scaffolds using 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Strategic Overview: The 4-Fluoro-6-Bromo Advantage[1][2]

In the landscape of kinase and PARP inhibitor development, the This compound (CAS: 885520-72-9) represents a "privileged" molecular chassis.[1] Unlike the unsubstituted indazole, the C4-fluorine atom introduces a critical electronic modulation that lowers the pKa of the N1-proton, enhances metabolic stability against P450 oxidation, and alters the lipophilicity profile (LogD).[1] Simultaneously, the C6-bromine serves as a robust handle for late-stage cross-coupling, while the C3-aldehyde acts as the primary "warhead" anchor for heterocyclic fusion or linker installation.[1]

This guide details the operational workflows to exploit this scaffold, moving beyond basic substitutions to complex heterocyclic construction.[2][3][4]

Reaction Workflow & Logic Map

The following logic map illustrates the divergent synthetic pathways available from the core aldehyde, highlighting the "Order of Operations" critical for preventing side reactions (e.g., competing N-alkylation vs. aldehyde condensation).

Figure 1: Strategic divergence map.[1] Note that N1-protection (Pathway B) is often required first to prevent N1-interference during C3-aldehyde activation.[1]

Critical Experimental Protocols

Protocol A: "Scaffold Hopping" – Synthesis from Indole Precursor

Context: If the aldehyde is not commercially sourced, it is best synthesized via the nitrosation of 6-bromo-4-fluoroindole .[1] This method is superior to Vilsmeier-Haack for indazoles as it directly converts the indole core to the indazole-3-aldehyde in a "ring-switching" mechanism.[1]

Reagents:

-

Substrate: 6-Bromo-4-fluoro-1H-indole

-

Solvent: DMF/Water

Step-by-Step Methodology:

-

Preparation: Dissolve 6-bromo-4-fluoro-1H-indole (1.0 eq) in DMF (3 mL/mmol). Cool to 0 °C.

-

Activation: In a separate vessel, prepare a solution of NaNO₂ (8.0 eq) in water. Slowly add HCl (2N, 7.0 eq) to generate HNO in situ.[1][3] Caution: NOx fumes.[1][3]

-